molecular formula C13H18N2O4 B3008608 Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate CAS No. 2008491-78-7

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate

Cat. No.: B3008608
CAS No.: 2008491-78-7
M. Wt: 266.297
InChI Key: YFJZTNSBRRPLGP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is a carbamate-protected intermediate featuring a pyridine ring substituted with a methoxy group at position 6 and a 2-oxoethyl linker. This compound is critical in pharmaceutical synthesis, particularly as a building block for active pharmaceutical ingredients (APIs) due to its stability and reactivity in coupling reactions. Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10(16)9-5-6-11(18-4)14-7-9/h5-7H,8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJZTNSBRRPLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbamate carbonyl group can produce an alcohol derivative .

Scientific Research Applications

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and carbamate groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound’s structural analogs differ in pyridine substitution patterns, linker groups, and functional moieties (Table 1).

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate 6-methoxy, 3-pyridinyl, 2-oxoethyl C₁₃H₁₈N₂O₄ 278.30 Not Provided Methoxy enhances electron density; oxoethyl linker facilitates reactivity.
tert-Butyl (6-methoxypyridin-2-yl)carbamate 6-methoxy, 2-pyridinyl C₁₁H₁₆N₂O₃ 224.26 Not Provided Methoxy at pyridine-2; lacks oxoethyl linker.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro, 3-pyridinyl, methyl C₁₂H₁₄BrClN₂O₂ 333.61 Not Provided Halogen substituents increase steric bulk and lipophilicity.
tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate 6-chloro, 3-formyl, 2-pyridinyl C₁₁H₁₃ClN₂O₃ 256.69 294659-72-6 Formyl group adds aldehyde reactivity.
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate 2-bromo, 6-chloro, 3-pyridinyl C₁₀H₁₂BrClN₂O₂ 307.57 1227958-32-8 Dual halogens may hinder electrophilic substitution.
tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate 4-hydroxyphenyl, 2-oxoethyl C₁₃H₁₇NO₄ 251.28 607358-50-9 Aromatic hydroxyphenyl replaces pyridine; alters solubility.

Physicochemical Properties and Reactivity

  • Electron Effects : The 6-methoxy group in the target compound donates electrons via resonance, activating the pyridine ring toward electrophilic substitution compared to halogenated analogs (e.g., bromo or chloro derivatives) .
  • Linker Flexibility : The 2-oxoethyl linker enhances conformational flexibility, enabling diverse coupling reactions absent in methyl-linked analogs (e.g., tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate) .
  • Solubility: Hydroxyphenyl analogs (e.g., ) exhibit higher polarity due to the phenolic -OH group, improving aqueous solubility relative to methoxy- or halogen-substituted pyridines.

Biological Activity

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory effects, mechanisms of action, and related studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 226.24 g/mol

This compound features a tert-butyl group, a carbamate functional group, and a substituted pyridine ring, which are critical for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar carbamate derivatives. For instance, compounds synthesized from tert-butyl 2-amino phenylcarbamate exhibited significant anti-inflammatory effects in vivo, evaluated through the carrageenan-induced rat paw edema model. The percentage inhibition ranged from 39% to 54%, with some derivatives showing comparable efficacy to standard anti-inflammatory drugs like indomethacin .

CompoundPercentage Inhibition (%)Reference
4a54.239
4i54.130
IndomethacinControl (standard)

These findings suggest that this compound may possess similar anti-inflammatory properties due to structural similarities with effective derivatives.

The mechanism underlying the anti-inflammatory effects of carbamate derivatives typically involves inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is responsible for prostaglandin synthesis during inflammatory responses. By selectively inhibiting COX-2, these compounds can reduce inflammation while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vivo Studies

In vivo studies have demonstrated the efficacy of carbamate derivatives in reducing inflammation. For example, a study involving the administration of various substituted benzamido phenylcarbamates showed that compounds with specific substitutions on the pyridine ring exhibited enhanced anti-inflammatory activity .

In Silico Studies

In silico docking studies have also been conducted to predict the binding affinity of this compound to COX-2. These studies indicated favorable interactions between the compound and the enzyme's active site, supporting its potential as a selective COX-2 inhibitor .

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